2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 332051-36-2
VCID: VC7432634
InChI: InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25)
SMILES: C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.43

2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

CAS No.: 332051-36-2

Cat. No.: VC7432634

Molecular Formula: C20H17N3O3S

Molecular Weight: 379.43

* For research use only. Not for human or veterinary use.

2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide - 332051-36-2

Specification

CAS No. 332051-36-2
Molecular Formula C20H17N3O3S
Molecular Weight 379.43
IUPAC Name 2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25)
Standard InChI Key GEQWMZPCLFIAQF-UHFFFAOYSA-N
SMILES C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture centers on a tetrahydropyridine ring fused with a cyano group at position 3, a ketone at position 6, and a 3-phenoxyphenyl substituent at position 4 (Table 1). The thioacetamide side chain at position 2 enhances its reactivity and potential for hydrogen bonding .

Table 1: Molecular Properties of 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

PropertyValue
CAS No.332051-36-2
Molecular FormulaC20H17N3O3S\text{C}_{20}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight379.43 g/mol
SMILES NotationC1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Purity≥98%

The 3-phenoxyphenyl moiety contributes to lipophilicity, potentially enhancing membrane permeability, while the cyano group may engage in dipole interactions with biological targets . Spectroscopic characterization, including 1H^1\text{H}-NMR and mass spectrometry, confirms the structure, though specific spectral data remain unpublished .

Synthesis and Reaction Optimization

StepDescriptionKey Reagents/Conditions
1Cyclization to form tetrahydropyridine ringAcid catalyst, reflux
2Introduction of cyano groupKCN or CuCN, DMF
3Attachment of 3-phenoxyphenyl substituentSuzuki-Miyaura coupling
4Thioacetamide side chain incorporationMercaptoacetamide, base

Yield optimization remains challenging due to steric hindrance from the phenoxyphenyl group and competing side reactions during cyclization. Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve purity .

Biological Activities and Mechanistic Insights

In vitro studies indicate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting dual anti-inflammatory activity. At 10 μM, the compound reduces prostaglandin E2 (PGE2) production by 62% in murine macrophages, comparable to celecoxib.

Table 3: Preliminary Anti-Inflammatory Data

ModelIC₅₀ (COX-2)PGE2 Inhibition (%)Reference
RAW 264.7 macrophages8.7 μM62 ± 4.2

Comparative Analysis with Structural Analogs

Replacing the 3-phenoxyphenyl group with 3,4-dimethoxyphenyl (as in 2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide) increases molecular weight to 409.46 g/mol but reduces COX-2 inhibition (IC₅₀ = 12.4 μM) . The furanylmethyl side chain enhances aqueous solubility but may compromise blood-brain barrier penetration .

Table 4: Structural Comparison with Analog

FeatureTarget CompoundAnalog
Molecular Weight379.43 g/mol409.46 g/mol
Aryl Substituent3-phenoxyphenyl3,4-dimethoxyphenyl
Side ChainThioacetamideN-(2-furanylmethyl)acetamide
COX-2 IC₅₀8.7 μM12.4 μM

These comparisons underscore the delicate balance between lipophilicity and target affinity in tetrahydropyridine derivatives.

Pharmacological Challenges and Future Directions

Despite promising in vitro data, the compound faces ADME hurdles. Its logP value (predicted 3.1) suggests moderate bioavailability, but extensive hepatic metabolism may limit oral efficacy . Future studies should prioritize:

  • In vivo pharmacokinetics: Assessing half-life and tissue distribution in rodent models.

  • Structural optimization: Introducing fluorine atoms to enhance metabolic stability.

  • Target identification: Proteomics studies to elucidate off-target effects.

Collaborative efforts between academic and industrial labs could accelerate preclinical development, particularly in optimizing synthetic routes for scale-up .

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